molecular formula C7H9N3O2 B8645075 Ethyl 5-aminopyridazine-4-carboxylate

Ethyl 5-aminopyridazine-4-carboxylate

Cat. No.: B8645075
M. Wt: 167.17 g/mol
InChI Key: OYUMPAOQMTYFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-aminopyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine ring substituted with an amino group at position 5 and an ethyl ester moiety at position 4.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

ethyl 5-aminopyridazine-4-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-10-4-6(5)8/h3-4H,2H2,1H3,(H2,8,9)

InChI Key

OYUMPAOQMTYFSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=NC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 5-Aminothiazole-4-Carboxylate

Ethyl 5-aminothiazole-4-carboxylate replaces the pyridazine ring with a thiazole (a five-membered ring containing sulfur and nitrogen). Thiazole derivatives are widely studied for their antimicrobial and anticancer activities .

Pyrimidine-Based Ethyl Carboxylates

Pyrimidine analogs, such as ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, exhibit structural similarity (0.69 on a 0–1 scale) due to shared ester and amino groups but differ in ring size and nitrogen placement (pyrimidine: six-membered ring with two nitrogen atoms vs. pyridazine: two adjacent nitrogen atoms). These differences impact solubility and metabolic stability .

Data Tables

Table 1: Pyrimidine-Based Analogs of this compound

Compound Name CAS Number Similarity Score Key Structural Features
Methyl 4-hydroxypyrimidine-5-carboxylate 4774-35-0 0.72 Methyl ester, hydroxyl group at position 4
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate 15400-53-0 0.69 Ethyl ester, amino and hydroxyl groups
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate 20187-46-6 0.66 Amino and hydroxyl groups at positions 4/2
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid 397308-78-0 0.60 Free carboxylic acid, methylthio group

Source : Structural similarity scores derived from computational comparisons .

Table 2: Thiazole-Based Analog

Compound Name CAS Number Key Structural Differences
Ethyl 5-aminothiazole-4-carboxylate Not provided Five-membered thiazole ring with sulfur

Source : Commercial research compound catalog .

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